molecular formula C13H9FN2O B15389381 2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol

2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol

Cat. No.: B15389381
M. Wt: 228.22 g/mol
InChI Key: NQLHTEXYAIAITO-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.
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Biological Activity

2-(1H-Benzo[d]imidazol-2-yl)-3-fluorophenol is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety with a fluorophenol substituent. The presence of the fluorine atom enhances its stability and biological activity, making it a subject of interest in pharmacological studies.

Research indicates that 2-(1H-benzimidazol-2-yl)-3-fluorophenol interacts with various biological targets, particularly in the central nervous system. Its mechanism of action involves modulation of GABA-A receptors, where it acts as a positive allosteric modulator. This interaction enhances receptor activity and has implications for neuropharmacological applications.

Key Mechanisms:

  • Binding to GABA-A Receptors : The compound stabilizes binding through hydrogen bonds and hydrophobic interactions at the α1/γ2 interface of the receptor.
  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation.
  • DNA Interaction : Some studies suggest that imidazole-containing compounds can bind to DNA grooves, potentially leading to peroxide-mediated DNA cleavage.

Biological Activity

The biological activity of 2-(1H-benzimidazol-2-yl)-3-fluorophenol includes significant antimicrobial and cytotoxic effects against various cell lines. It has been shown to induce apoptosis in cancer cells by modulating gene expression related to apoptosis pathways.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Cytotoxicity

In laboratory studies, 2-(1H-benzimidazol-2-yl)-3-fluorophenol has shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis is linked to its interaction with pro-apoptotic and anti-apoptotic genes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity and cytotoxicity against cancer cell lines.
Identified as a positive allosteric modulator of GABA-A receptors, enhancing receptor activity.
Showed effectiveness against multiple bacterial strains with low MIC values.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of 2-(1H-benzimidazol-2-yl)-3-fluorophenol:

  • Neuropharmacology : A study focused on the modulation of GABA-A receptors found that this compound significantly increased receptor activity in vitro, suggesting potential applications in treating anxiety disorders.
  • Anticancer Research : In vitro experiments indicated that treatment with this compound led to a dose-dependent increase in apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-fluorophenol

InChI

InChI=1S/C13H9FN2O/c14-8-4-3-7-11(17)12(8)13-15-9-5-1-2-6-10(9)16-13/h1-7,17H,(H,15,16)

InChI Key

NQLHTEXYAIAITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)O

Origin of Product

United States

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